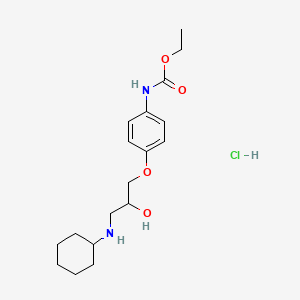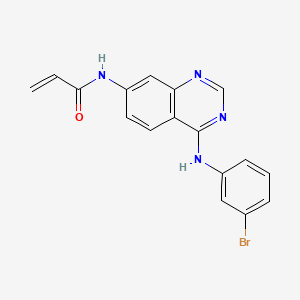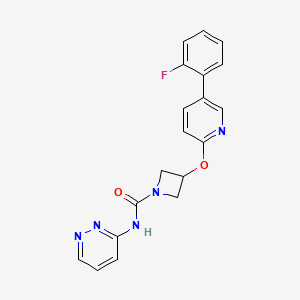
4L2G2Gmz5F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Unique Ingredient Identifier (UNII) 4L2G2Gmz5F, also known as V-158866, is a chemical substance with the molecular formula C19H16FN5O2. It is systematically named as 1-Azetidinecarboxamide, 3-((5-(2-fluorophenyl)-2-pyridinyl)oxy)-N-3-pyridazinyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4L2G2Gmz5F involves multiple steps, starting with the preparation of the core azetidinecarboxamide structure. The reaction typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Pyridinyl and Fluorophenyl Groups: The pyridinyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like pyridine and fluorobenzene.
Final Coupling with Pyridazinyl Group: The final step involves coupling the intermediate with a pyridazinyl group, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4L2G2Gmz5F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
4L2G2Gmz5F has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4L2G2Gmz5F involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
V-158866: Another compound with a similar structure and properties.
1-Azetidinecarboxamide Derivatives: Compounds with variations in the substituents on the azetidine ring.
Fluorophenyl-Pyridinyl Compounds: Molecules containing both fluorophenyl and pyridinyl groups.
Uniqueness
4L2G2Gmz5F stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
1186234-39-8 |
|---|---|
Molekularformel |
C19H16FN5O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
3-[5-(2-fluorophenyl)pyridin-2-yl]oxy-N-pyridazin-3-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C19H16FN5O2/c20-16-5-2-1-4-15(16)13-7-8-18(21-10-13)27-14-11-25(12-14)19(26)23-17-6-3-9-22-24-17/h1-10,14H,11-12H2,(H,23,24,26) |
InChI-Schlüssel |
LIPUUWBEFCDHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




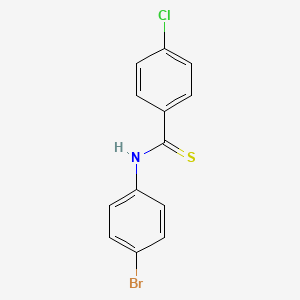

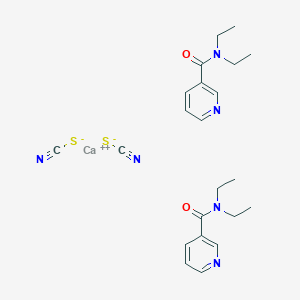

![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)


